molecular formula C12H11N3O2 B8577802 4-Nitrobenzyl(2-pyridyl)amine

4-Nitrobenzyl(2-pyridyl)amine

Cat. No.: B8577802
M. Wt: 229.23 g/mol
InChI Key: QOLIGXABOXPTAN-UHFFFAOYSA-N
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Description

4-Nitrobenzyl(2-pyridyl)amine is a nitroaromatic compound featuring a benzyl group substituted with a nitro (-NO₂) moiety at the para position and linked to a 2-pyridylamine group. This structure confers unique electronic and steric properties, making it relevant in applications such as fluorescent derivatization for detecting reactive isocyanates in industrial hygiene monitoring . Its synthesis typically involves nucleophilic substitution or reductive amination between 4-nitrobenzyl halides and 2-aminopyridine derivatives.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c16-15(17)11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-8H,9H2,(H,13,14)

InChI Key

QOLIGXABOXPTAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and application of 4-nitrobenzyl(2-pyridyl)amine are influenced by its substituents. Key structural analogs include:

Compound Name Key Substituents Molar Mass (g/mol) Applications
This compound 4-NO₂-benzyl, 2-pyridylamine ~229 (calculated) Derivatization for isocyanate detection
N-(4-Nitrobenzyl)-N-propylamine (NNNP) 4-NO₂-benzyl, propylamine ~212 (calculated) Superseded derivatizing agent
1-(2-Pyridyl)piperazine (2PP) Piperazine, 2-pyridyl ~163 (calculated) High molar absorptivity in LC detection
4-Aminobenzylamine 4-NH₂-benzyl ~122 (calculated) Substrate analog in enzyme studies

Substituent Effects :

  • Nitro vs. Amino Groups: The nitro group in this compound enhances electrophilicity, facilitating reactions with nucleophiles like isocyanates. In contrast, amino-substituted analogs (e.g., 4-aminobenzylamine) exhibit nucleophilic behavior .
  • Pyridyl vs. Piperazine Rings : The 2-pyridyl group in this compound provides π-π stacking interactions, improving chromatographic separation. Piperazine-based reagents like 2PP offer higher molar absorptivity due to extended conjugation .

Performance in Derivatization Reactions

  • Molar Absorptivity: Urea derivatives of 2PP exhibit significantly higher UV absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹) compared to NNNP-derived products (ε ~5,000 L·mol⁻¹·cm⁻¹), attributed to 2PP’s aromatic system .
  • Reactivity : Secondary amines (e.g., NNNP, 2PP) are preferred for derivatizing isocyanates due to their nucleophilicity. This compound’s primary amine group may limit reactivity compared to piperazine-based reagents .

Stability and Regulatory Considerations

  • Stability : NNNP was phased out due to instability under ambient conditions, while 2PP and anthracene-based reagents (e.g., MAP) offer superior shelf life . The pyridyl group in this compound may enhance stability relative to aliphatic amines like NNNP.
  • Nitrobenzyl-based compounds like this compound may avoid such issues, making them viable alternatives .

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